molecular formula C7H6BrNO3 B136851 (3-Bromo-5-nitrophenyl)methanol CAS No. 139194-79-9

(3-Bromo-5-nitrophenyl)methanol

Cat. No.: B136851
CAS No.: 139194-79-9
M. Wt: 232.03 g/mol
InChI Key: WIXGOPRKQQGTHO-UHFFFAOYSA-N
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Description

(3-Bromo-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by a brominated phenyl ring with a hydroxymethyl group and a nitro group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-nitrophenyl)methanol typically involves the bromination of 5-nitrobenzyl alcohol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the phenyl ring. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane, and a catalyst like iron or aluminum bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 3-Bromo-5-nitrobenzaldehyde or 3-Bromo-5-nitrobenzoic acid.

    Reduction: 3-Bromo-5-aminophenylmethanol.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-nitrophenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, making it a valuable compound for studying structure-activity relationships.

Comparison with Similar Compounds

    (3-Bromo-5-nitrophenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (3-Bromo-5-nitrophenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

    (3-Bromo-5-nitrophenyl)amine: Features an amino group instead of a hydroxymethyl group.

Uniqueness: (3-Bromo-5-nitrophenyl)methanol is unique due to the presence of both a hydroxymethyl group and a nitro group on the brominated phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3-bromo-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGOPRKQQGTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564822
Record name (3-Bromo-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139194-79-9
Record name (3-Bromo-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-5-nitrobenzoic acid (3.2 g, 13.0 mmol) was suspended in tetrahydrofuran (25 mL) and cooled to 0° C. To this solution was added borane tetrahydrofuran complex (1 M in tetrahydrofuran, 26 mL, 26 mmol) cautiously over 15 min. The reaction mixture was allowed to warm to room temperature overnight. The mixture was cooled to 0° C., treated with excess methanol, diluted with ethyl acetate, washed with 1 N sodium hydroxide (2×), then brine (2×), dried over sodium sulfate, and concentrated to afford 3.0 g (99%) as a white powder. 1H-NMR (CDCl3, 300 MHz) 8.24 (s, 1H), 8.13 (s, 1H), 7.82 (s, 1H), 4.78 (s, 2H). Mass spec.: 233.88 (MH)+.
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Synthesis routes and methods II

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